Respinomycin C - 151233-06-6

Respinomycin C

Catalog Number: EVT-1203648
CAS Number: 151233-06-6
Molecular Formula: C36H45NO14
Molecular Weight: 715.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Respinomycin C, along with its analogs (Respinomycins A1, A2, B, and D), was isolated through a series of extraction and purification techniques including ethyl acetate extraction, silica gel column chromatography, and centrifugal partition chromatography. The classification of Respinomycin C falls under the category of natural products, specifically as a secondary metabolite from the Streptomyces genus, which is known for its prolific production of bioactive compounds.

Synthesis Analysis

The synthesis of Respinomycin C involves complex biochemical pathways inherent to Streptomyces xanthocidicus. The biosynthetic process typically begins with polyketide synthase pathways that assemble the core structure of the anthracycline. Specific methods reported in literature indicate that:

  • Extraction Method: Respinomycin C is extracted from fermentation broths using solvents such as ethyl acetate.
  • Purification Techniques: Silica gel column chromatography and preparative thin-layer chromatography are employed to isolate pure compounds.
  • Yield Optimization: Conditions such as temperature, pH, and nutrient availability in the fermentation medium can significantly affect yield.

The detailed technical parameters for these processes vary but are crucial for maximizing the production of high-quality anthracycline antibiotics.

Molecular Structure Analysis

The molecular structure of Respinomycin C can be described as follows:

  • Chemical Formula: C₁₄H₁₇N₃O₄
  • Molecular Weight: Approximately 293.30 g/mol
  • Structural Features: Respinomycin C features a tetracyclic ring system typical of anthracyclines, with a sugar moiety that enhances its solubility and biological activity. The presence of hydroxyl groups contributes to its reactivity and interaction with DNA.

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to elucidate its structure, confirming the intercalation capabilities that facilitate its function as an antibiotic.

Chemical Reactions Analysis

Respinomycin C undergoes several chemical reactions that are critical for its activity:

  • Intercalation with DNA: The primary reaction involves binding to double-stranded DNA through intercalation between base pairs, disrupting replication and transcription processes.
  • Topoisomerase Inhibition: It inhibits topoisomerase II, an enzyme critical for DNA unwinding during replication. This inhibition results in DNA strand breaks and ultimately leads to cell death.
  • Oxidative Stress Response: Respinomycin C can induce oxidative stress within cells, further contributing to its cytotoxic effects against cancer cells.

The mechanisms behind these reactions are supported by various biochemical assays demonstrating its efficacy against different cancer cell lines.

Mechanism of Action

The mechanism of action for Respinomycin C primarily involves:

  1. DNA Intercalation: The compound inserts itself between base pairs in the DNA helix, causing structural distortions that hinder replication.
  2. Enzyme Inhibition: By inhibiting topoisomerase II, Respinomycin C prevents proper DNA unwinding and segregation during mitosis.
  3. Induction of Apoptosis: The resultant DNA damage triggers apoptotic pathways in cancer cells, leading to cell death.

Studies have shown that Respinomycin C's ability to induce terminal differentiation in human leukemia K-562 cells underscores its potential therapeutic applications in oncology.

Physical and Chemical Properties Analysis

Respinomycin C exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like methanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound's stability can be influenced by factors such as pH and temperature; it tends to degrade under extreme conditions.
  • Spectroscopic Characteristics: Characterization techniques such as UV-VIS spectroscopy reveal distinct absorption peaks that correlate with its structural features.

These properties are essential for understanding how Respinomycin C can be effectively utilized in pharmaceutical formulations.

Applications

Respinomycin C has significant potential applications in various scientific fields:

  • Antitumor Therapy: Its primary application lies in cancer treatment due to its ability to induce apoptosis in malignant cells.
  • Research Tool: It serves as a model compound for studying drug-DNA interactions and the development of new anticancer agents.
  • Biotechnology: The biosynthetic pathways involved in producing Respinomycin C may be exploited for genetic engineering approaches aimed at enhancing antibiotic production.
Taxonomic Classification and Biosynthetic Origin

Phylogenetic Position of Streptomyces xanthocidicus as the Producing Organism

Streptomyces xanthocidicus represents a phylogenetically distinct actinobacterial species within the genus Streptomyces, characterized by rigorous polyphasic taxonomic analysis. This species exhibits a close evolutionary relationship with other bioactive metabolite-producing streptomycetes, as evidenced by 16S rRNA gene sequence similarities exceeding 99% with Streptomyces chrysomallus subsp. fumigatus (99.6%) and Streptomyces aburaviensis (99.5%) [6]. Despite high 16S rRNA similarity, definitive species demarcation is established through genomic metrics, including digital DNA-DNA hybridization (dDDH) and average nucleotide identity (ANI) analyses. The dDDH values between S. xanthocidicus and its closest relatives fall significantly below the 70% threshold for species delineation (23.9–34.1%), while ANI values remain <89.1%—both metrics substantiating its taxonomic uniqueness [6] [9]. Genomic fingerprinting via BOX-PCR further confirms a distinct DNA profile, separating it from phylogenetically adjacent species like S. zagrosensis and S. varsoviensis [9].

S. xanthocidicus demonstrates characteristic morphological traits of streptomycetes, including the formation of extensively branched substrate mycelia and aerial hyphae that differentiate into rugose-surfaced spores in straight to flexuous chains. Chemotaxonomic markers, such as the presence of LL-diaminopimelic acid in the peptidoglycan layer, predominant menaquinones (MK-9(H6, H8)), and a genomic G+C content of ~72.8%, align with core genus characteristics while providing species-specific diagnostic signatures [6] [9].

Table 1: Phylogenomic Differentiation of S. xanthocidicus from Closely Related Streptomyces Species

Phylogenetic MarkerS. xanthocidicus vs. S. zagrosensisS. xanthocidicus vs. S. aburaviensisSpecies Delimitation Threshold
16S rRNA Similarity (%)99.799.5≥99% (insufficient for species)
dDDH Value (%)23.9<7070%
ANI (%)85.8<8995–96%
BOX-PCR ProfileDistinctDistinctN/A

Fermentation Conditions for Respinomycin C Biosynthesis

The biosynthesis of Respinomycin C by S. xanthocidicus is tightly coupled to precisely controlled fermentation parameters that modulate physiological activity and secondary metabolism. Optimal production occurs under submerged aerobic conditions in complex media, notably International Streptomyces Project Medium 2 (ISP-2), which contains yeast extract (0.4%), malt extract (1.0%), and glucose (0.4%) as primary carbon/nitrogen sources [6]. This medium composition provides essential precursors (e.g., acetyl-CoA and malonyl-CoA) for anthracycline backbone assembly. Critical physical parameters include:

  • Temperature: A narrow optimum range of 27–30°C, with production ceasing below 15°C or above 37°C [6]
  • pH: Maintained between 6.0–7.5 through buffering agents (e.g., CaCO₃), as acidic shifts (<5.0) impair mycelial growth and antibiotic yield [6]
  • Aeration: High oxygen transfer rates (achieved via baffled flasks filled to ≤20% capacity and agitation at 250 rpm), essential for oxidative steps in anthracycline maturation [1]

Fermentation typically spans 84–120 hours, with Respinomycin C titers peaking during late stationary phase. Production kinetics correlate with morphological differentiation, where the onset of aerial hyphae formation coincides with secondary metabolite synthesis. Batch-fed strategies with carbon sources (e.g., glycerol or glucose) can mitigate carbon catabolite repression and extend the production phase [1] [6]. Downstream processing employs solvent extraction (ethyl acetate or butanol) from acidified broth supernatants, followed by chromatographic purification leveraging the compound's inherent fluorescence.

Table 2: Optimized Fermentation Parameters for Respinomycin C Production

ParameterOptimal ConditionImpact on Yield
MediumISP-2 (Yeast-Malt Extract)2.3× higher vs. minimal media
Temperature27–30°CNo yield at <15°C; 80% reduction at 37°C
pH6.5–7.075% yield reduction at pH 5.0
Aeration (Agitation)250 rpm40% reduction under static conditions
Fermentation Duration96–108 hoursPeak titer at late stationary phase

Secondary Metabolite Clusters in Anthracycline-Producing Actinomycetes

Respinomycin C belongs to the anthracycline class of aromatic polyketides, biosynthesized through a conserved type II polyketide synthase (PKS) pathway in actinomycetes. Genomic analyses of S. xanthocidicus reveal a biosynthetic gene cluster (BGC) spanning >30 kb, encoding modular enzymes characteristic of anthracycline assembly [1] [9]. Core enzymatic machinery includes:

  • Minimal PKS: Comprising ketosynthase α (KSα), ketosynthase β (KSβ), and acyl carrier protein (ACP), which catalyze the iterative decarboxylative condensation of malonyl-CoA extender units to form the poly-β-ketone backbone [1]
  • Cyclases/aromatases: Responsible for regioselective cyclization and dehydration of the nascent chain into the tetracyclic anthraquinone scaffold
  • Glycosyltransferases: Attaching deoxysugars (e.g., rhodosamine) to the aglycone core, essential for DNA intercalation and biological activity
  • Tailoring enzymes: Cytochrome P450 monooxygenases (for C–H activation and hydroxylation), methyltransferases, and ketoreductases that introduce structural diversity across anthracycline congeners [1]

Comparative genomics across anthracycline producers (e.g., S. peucetius, S. galliaeus) reveals conserved synteny in core PKS genes but significant divergence in tailoring and regulatory regions, explaining chemical diversity among analogs like doxorubicin, aclacinomycin, and Respinomycin C [9]. The Respinomycin BGC likely features unique oxidoreductases that catalyze atypical modifications at the C-7 and C-10 positions, distinguishing it from canonical anthracyclines. Notably, Streptomyces genomes often harbor >20 BGCs, with anthracycline pathways frequently colocalized with resistance genes (e.g., drrABCD operon encoding efflux pumps), enabling self-protection during biosynthesis [1] [9].

Table 3: Core Enzymatic Components of Anthracycline Biosynthetic Gene Clusters

Enzyme ModuleKey ComponentsFunction in Respinomycin Biosynthesis
Minimal Type II PKSKSα, KSβ, ACPPolyketide chain elongation from malonyl-CoA
Cyclase/AromataseTcmN, AknH homologsRing cyclization & aromatization
Sugar BiosynthesisdNDP-glucose 4,6-dehydrataseSynthesis of deoxyaminosugar moieties
GlycosyltransferaseAknS homologSugar transfer to aglycone
Tailoring EnzymesP450 monooxygenases, MethyltransferasesSite-specific hydroxylation, methylation, etc.
Regulatory GenesSARP/LAL family regulatorsCluster-specific activation

Properties

CAS Number

151233-06-6

Product Name

Respinomycin C

IUPAC Name

13-(4,5-dihydroxy-3-methoxy-4,6-dimethyloxan-2-yl)oxy-23-(dimethylamino)-11,15,22,24-tetrahydroxy-12-methoxy-1,11-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7(16),8,14-hexaene-6,17-dione

Molecular Formula

C36H45NO14

Molecular Weight

715.7 g/mol

InChI

InChI=1S/C36H45NO14/c1-13-28(42)35(3,45)31(47-8)33(48-13)50-27-18-14(12-34(2,44)30(27)46-7)11-16-19(23(18)39)24(40)20-15(22(16)38)9-10-17-26(20)49-32-25(41)21(37(5)6)29(43)36(17,4)51-32/h9-11,13,21,25,27-33,39,41-45H,12H2,1-8H3

InChI Key

BZFHXAJTVQBODO-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)O)N(C)C)O)(C)O)OC)OC)(C)O)O

Synonyms

respinomycin C

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)O)N(C)C)O)(C)O)OC)OC)(C)O)O

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